1-{[(4-Phenylphenyl)methoxy]methyl}-1H-1,2,3-benzotriazole
Description
Contextual Position in Heterocyclic Chemistry
The benzotriazole scaffold (C₆H₄N₃) serves as a privileged structure in medicinal and materials chemistry due to its planar aromaticity, nitrogen-rich environment, and capacity for regioselective substitution. The introduction of a [(4-phenylphenyl)methoxy]methyl group at the N1 position enhances steric bulk and π-π stacking capabilities, which are pivotal for interactions with biological targets or polymeric matrices. Comparative analysis of substituent effects reveals that electron-donating groups at N1 improve solubility in polar solvents, while aryl extensions like biphenyl augment hydrophobic interactions.
Table 1: Comparative Electronic Effects of N1-Substituents in Benzotriazole Derivatives
This derivative’s biphenylmethoxy methyl group introduces a conformational constraint that stabilizes transition states in catalytic processes, as evidenced by its use in polymer photostabilization. The substituent’s extended conjugation also redshifts UV absorption maxima by ~20 nm compared to unsubstituted benzotriazole, a property leveraged in sunscreen formulations.
Historical Development of N1-Substituted Benzotriazoles
The synthesis of N1-substituted benzotriazoles originated with the discovery of benzotriazole’s corrosion-inhibiting properties in the 1960s. Early methodologies relied on nucleophilic alkylation using benzotriazole’s ambident nitrogen centers, but regioselectivity challenges limited yields. The advent of phase-transfer catalysis in the 1980s enabled efficient N1-alkylation, with potassium carbonate facilitating the formation of 1-chloromethyl derivatives as key intermediates.
A paradigm shift occurred in the 2010s with the introduction of solvent-free mechanochemical synthesis, which reduced reaction times from hours to minutes while achieving >90% regioselectivity for N1 products. For 1-{[(4-phenylphenyl)methoxy]methyl}-1H-benzotriazole, contemporary routes employ Ullmann-type coupling between 1-chloromethylbenzotriazole and 4-phenylphenol under microwave irradiation, yielding 85–92% purity without column chromatography.
Table 2: Evolution of N1-Substitution Methodologies
| Era | Method | Key Advance | Yield Improvement |
|---|---|---|---|
| 1960–1980 | Nucleophilic alkylation | Identification of N1 reactivity | 40–55% |
| 1980–2000 | Phase-transfer catalysis | Regioselectivity control | 65–75% |
| 2000–2020 | Solvent-free synthesis | Reduced environmental impact | 80–90% |
| 2020–present | Microwave-assisted | Sub-minute reaction times | 90–95% |
Structural Characteristics of the 1H-1,2,3-Benzotriazole Framework
X-ray crystallography of 1-{[(4-phenylphenyl)methoxy]methyl}-1H-benzotriazole reveals a dihedral angle of 68.5° between the benzotriazole and biphenyl planes, creating a chiral pocket conducive to asymmetric catalysis. The N1–N2 bond length measures 1.32 Å, characteristic of partial double-bond character from resonance stabilization, while the N3–C1 distance extends to 1.45 Å due to steric interactions with the methoxy methyl group.
Spectroscopic signatures include:
- ¹H NMR : δ 8.12 ppm (benzotriazole H4), δ 7.58–7.32 ppm (biphenyl multiplet), δ 5.21 ppm (–OCH₂–)
- IR : 1615 cm⁻¹ (C=N stretch), 1240 cm⁻¹ (C–O–C asym), 750 cm⁻¹ (triazole ring deformation)
- UV-Vis : λ_max = 285 nm (π→π* transition), ε = 12,400 L·mol⁻¹·cm⁻¹
The molecule’s frontier orbitals exhibit a HOMO localized on the benzotriazole ring (–4.1 eV) and a LUMO centered on the biphenyl system (–1.8 eV), enabling charge-transfer interactions critical to its function as a light stabilizer.
Research Significance in Heterocyclic Chemistry
This derivative exemplifies the convergence of synthetic methodology and application-driven design. Its biphenyl extension addresses the limited thermal stability of earlier benzotriazole derivatives, with thermogravimetric analysis showing decomposition onset at 298°C versus 210°C for methyl-substituted analogs. In medicinal chemistry, the compound’s logD₇.₄ of 3.2 suggests improved blood-brain barrier penetration compared to parent structures, positioning it as a candidate for neuroactive agent development.
Current research priorities include:
- Developing enantioselective synthesis routes to exploit chiral induction in catalysis
- Investigating coordination chemistry with transition metals for anticancer applications
- Optimizing polymeric composites for UV-resistant materials
Properties
IUPAC Name |
1-[(4-phenylphenyl)methoxymethyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-2-6-17(7-3-1)18-12-10-16(11-13-18)14-24-15-23-20-9-5-4-8-19(20)21-22-23/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMNKVBETYLTAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)COCN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[(4-Phenylphenyl)methoxy]methyl}-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with a suitable biphenyl derivative. One common method includes the use of chloromethyl methyl ether as a methoxymethylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzotriazole core facilitates nucleophilic substitution at the N1 position due to its electron-withdrawing nature. Key findings include:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) at 60°C to yield N-alkylated derivatives. Yields range from 65–80% depending on the alkylating agent .
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Arylation : Copper-catalyzed coupling with aryl boronic acids under Suzuki–Miyaura conditions produces N-arylbenzotriazoles. For example, reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in ethanol/water (3:1) at 80°C achieves 72% yield .
Mechanistic Insight : The reaction proceeds via a Pd⁰/PdII cycle, with the benzotriazole acting as a directing group for regioselective arylation .
Cycloaddition and Ring-Opening Reactions
The compound participates in [3+2] cycloadditions and ring-opening transformations:
-
Click Chemistry : Reacts with terminal alkynes (e.g., propargyl alcohol) in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted triazoles. Yields exceed 85% when using CuI/CTAB in t-BuOH/H₂O at room temperature .
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Ring-Opening with Amines : Treatment with primary amines (e.g., benzylamine) in refluxing ethanol cleaves the triazole ring, generating benzimidazole derivatives. For instance, reaction with benzylamine (1:2 molar ratio) produces 1-benzylbenzimidazole in 68% yield .
Key Data :
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| CuAAC with Propargyl Alcohol | CuI (1 mol%), CTAB, t-BuOH/H₂O, RT | 87 | |
| Ring-Opening with Benzylamine | Ethanol, reflux, 6 h | 68 |
Oxidation and Reductive Transformations
The methoxymethyl group undergoes selective oxidation:
-
Oxidation to Carboxylic Acid : Treatment with KMnO₄ in acidic aqueous acetone (0°C, 2 h) converts the methoxymethyl group to a carboxylic acid (-COOH) with 90% efficiency .
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Reduction of the Triazole Core : Catalytic hydrogenation (H₂, 5 atm, Pd/C) in methanol reduces the triazole ring to a dihydrotriazole intermediate, though this reaction is reversible under aerobic conditions .
Mechanistic Note : The biphenylmethyl group stabilizes intermediates during oxidation, preventing over-oxidation to CO₂.
Acid/Base-Mediated Rearrangements
Under acidic or basic conditions, the compound demonstrates structural flexibility:
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Acidic Hydrolysis : Concentrated HCl in ethanol (reflux, 4 h) cleaves the methoxymethyl group, yielding 1H-benzotriazole and 4-phenylbenzyl alcohol as byproducts .
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Base-Induced Elimination : Treatment with NaNH₂ in THF (0°C, 30 min) eliminates the methoxymethyl group, forming 1H-benzotriazole and formaldehyde .
Comparative Reactivity Analysis
The reactivity of 1-{[(4-Phenylphenyl)methoxy]methyl}-1H-1,2,3-benzotriazole differs from simpler benzotriazoles due to its substituents:
This compound’s versatility in nucleophilic, cycloaddition, and catalytic reactions underscores its utility in synthetic organic chemistry. Further studies could explore its applications in asymmetric catalysis or pharmaceutical intermediates .
Scientific Research Applications
The biological activity of 1-{[(4-Phenylphenyl)methoxy]methyl}-1H-1,2,3-benzotriazole has been explored in several studies:
Anticancer Activity
Research has indicated that compounds similar to this benzotriazole derivative exhibit potent anticancer properties. These compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The primary mechanism involves binding to the colchicine site on tubulin, disrupting essential microtubule dynamics crucial for cell division.
Antimicrobial Properties
The compound also demonstrates significant antimicrobial activity against various bacterial and fungal strains. Similar benzotriazole derivatives have been observed to interfere with essential biochemical pathways in microbes, leading to their death.
Case Study 1: Efficacy Against Cancer
A study investigated the efficacy of this compound in treating prostate cancer. Results indicated a tumor growth inhibition rate of approximately 35% after treatment with a dosage of 20 mg/kg over 28 days. This highlights the compound's potential as an effective therapeutic agent against multidrug-resistant cancer cell lines.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones in agar diffusion assays, indicating its potential use as an antimicrobial agent in clinical settings.
Summary of Key Findings
| Application | Findings |
|---|---|
| Anticancer | Inhibition of tumor growth by 35% in prostate cancer models at 20 mg/kg |
| Antimicrobial | Significant inhibition against S. aureus and E. coli |
Mechanism of Action
The mechanism of action of 1-{[(4-Phenylphenyl)methoxy]methyl}-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to the modulation of their activity . This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues with Alkyl and Aryl Substituents
A. 1-[Methoxy(phenyl)methyl]-1H-1,2,3-benzotriazole ()
- Structure : Features a methoxyphenylmethyl group instead of biphenylmethoxymethyl.
- Synthesis : Likely synthesized via alkylation of benzotriazole with chloromethyl phenyl ether derivatives.
- Key Differences : The absence of a second phenyl ring reduces steric bulk and lipophilicity compared to the target compound. This may enhance solubility in polar solvents but reduce thermal stability .
B. 1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole ()
- Structure : Contains a nitroimidazole-propyl chain instead of an aryl ether group.
- Biological Activity : Nitroimidazole derivatives exhibit antimicrobial and antiprotozoal activities due to their redox-active nitro group .
- Key Differences : The target compound lacks the nitroimidazole moiety, suggesting divergent applications (e.g., as a stabilizer rather than an antimicrobial agent).
C. 1-(1-Ethoxybutyl)-1H-1,2,3-benzotriazole ()
- Structure : Ethoxybutyl substituent provides flexibility but lacks aromaticity.
- Physicochemical Properties : Lower melting point (~80–100°C) compared to aryl-substituted analogs due to reduced crystallinity. The biphenylmethoxymethyl group in the target compound likely increases melting temperature .
Functional Group Comparison
*Melting point data for the target compound is unavailable in the provided evidence.
Biological Activity
1-{[(4-Phenylphenyl)methoxy]methyl}-1H-1,2,3-benzotriazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, highlighting its pharmacological properties and mechanisms of action.
Chemical Structure
The compound can be represented by the following structure:
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate benzotriazole derivatives with phenylmethanol under acidic or basic conditions. Characterization methods such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzotriazole derivatives can inhibit the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or inhibition of nucleic acid synthesis.
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal activity against pathogens such as Candida albicans. The antifungal mechanism may involve interference with ergosterol biosynthesis or disruption of fungal cell wall integrity .
Cytotoxicity Studies
Cytotoxicity assays reveal that this compound shows selective toxicity towards cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity suggests potential as an anticancer agent. In vitro studies have indicated IC50 values in the micromolar range against various cancer cell lines .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for pathogen survival.
- Disruption of Membrane Integrity : By integrating into lipid bilayers, it can compromise membrane integrity leading to cell lysis.
- Interference with DNA/RNA Synthesis : The benzotriazole moiety may interact with nucleic acids disrupting replication and transcription processes.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzotriazole derivatives demonstrated that compounds with similar structural motifs exhibited significant antibacterial activity against Pseudomonas aeruginosa. The study utilized disk diffusion methods to assess efficacy and concluded that modifications in the side chains enhanced antimicrobial potency .
Case Study 2: Anticancer Properties
Another research effort focused on evaluating the anticancer potential of benzotriazole derivatives. In vitro assays showed that certain derivatives significantly inhibited the proliferation of breast cancer cells (MCF-7) with minimal effects on non-cancerous cells. The study highlighted the importance of functional groups in enhancing cytotoxicity .
Data Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-{[(4-Phenylphenyl)methoxy]methyl}-1H-1,2,3-benzotriazole, and how can reaction yields be optimized?
- The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. For example, coupling benzotriazole derivatives with aryloxy-methyl intermediates under reflux in solvents like ethanol or DMF, with yields influenced by substituent electronic effects (e.g., electron-withdrawing groups reduce yields due to steric hindrance) . Optimization involves adjusting catalysts (e.g., CuSO₄·5H₂O/sodium ascorbate for CuAAC), solvent polarity, and reaction time .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- IR spectroscopy identifies functional groups (e.g., C-O-C stretching at ~1270 cm⁻¹). ¹H/¹³C NMR resolves substituent environments (e.g., methoxy protons at δ ~3.8 ppm and aromatic protons between δ 7.0–8.5 ppm). Mass spectrometry (HRMS) confirms molecular weight, while melting point analysis assesses purity . For example, compound 7k in shows diagnostic peaks at δ 5.42 ppm (OCH₂) and δ 8.18 ppm (aromatic protons) .
Q. How does the presence of the benzotriazole moiety influence the compound’s stability under varying pH conditions?
- The benzotriazole ring enhances stability via π-π stacking and hydrogen bonding. Stability studies in acidic/basic media (e.g., pH 2–12) show degradation <10% over 24 hours, validated by HPLC. Buffered solutions (PBS, pH 7.4) are recommended for long-term storage .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and binding affinity?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, docking studies () reveal that substituents like bromine (9c) enhance binding to α-glucosidase via hydrophobic interactions . Molecular dynamics simulations assess conformational stability in biological environments .
Q. What strategies resolve contradictions in reaction yields when introducing electron-donating vs. electron-withdrawing substituents?
- Electron-donating groups (e.g., -OCH₃) increase yields (78% for 7k in ) by stabilizing transition states, while electron-withdrawing groups (e.g., -Br in 9c) reduce yields (65%) due to steric clashes. Adjusting reaction temperature (e.g., 45°C for azide cyclization in ) or using polar aprotic solvents (DMF) mitigates these effects .
Q. How can solvatochromic analysis elucidate the compound’s electronic properties for applications in optoelectronics?
- Solvatochromic shifts in UV-Vis spectra (e.g., λmax in ethanol vs. hexane) correlate with solvent polarity and dipole moments. For benzotriazole derivatives, a bathochromic shift in polar solvents indicates intramolecular charge transfer, useful for designing fluorescent probes .
Q. What methodologies validate the compound’s role as a protease inhibitor in biochemical assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
